4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline
Overview
Description
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a fluoromethyl group and a methyl group attached to the piperidine ring, as well as an aniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a fluoromethylated piperidine derivative with aniline. The reaction typically requires the use of a suitable base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline include other piperidine derivatives, such as:
- 4-(Trifluoromethyl)aniline
- 4-Fluoroaniline
- N-Benzyl piperidines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoromethyl and methyl groups on the piperidine ring, along with the aniline moiety, makes it a versatile compound for various applications .
Biological Activity
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline, a compound featuring a piperidine ring and an aniline moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a fluoromethyl group attached to a piperidine ring, which is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in cancer pathways. The presence of the fluoromethyl group may improve binding affinity and selectivity towards these targets. For instance, studies have shown that modifications in the piperidine structure can significantly influence the compound's pharmacological profile, particularly in cancer treatment scenarios aimed at inhibiting pathways associated with the human epidermal growth factor receptor 2 (HER2) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Properties
A study focused on the synthesis and evaluation of similar piperidine-based compounds demonstrated that modifications could enhance their efficacy against cancer cell lines. The fluoromethyl substitution was noted to improve the binding affinity to HER2, suggesting that this compound could serve as a lead compound for further development in oncology .
Case Study 2: Antiviral Activity
Another investigation into compounds structurally related to this compound revealed promising antiviral activity against Ebola virus entry inhibitors. These findings support the potential for this compound to be optimized as an antiviral agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the introduction of fluorinated groups significantly enhance biological activity. The fluoromethyl group appears to play a crucial role in increasing lipophilicity and improving receptor binding properties.
Properties
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-4-2-11(15)3-5-12/h2-5H,6-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUDTGYFOHQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=C(C=C2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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